REACTION_CXSMILES
|
C1N2CN3CN(C2)CN1C3.[C:11]([C:15]1[CH:16]=[C:17]([CH:20]=[C:21]([C:24]([CH3:27])([CH3:26])[CH3:25])[C:22]=1[OH:23])[CH2:18][OH:19])([CH3:14])([CH3:13])[CH3:12]>>[C:24]([C:21]1[CH:20]=[C:17]([CH:16]=[C:15]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:22]=1[OH:23])[CH:18]=[O:19])([CH3:27])([CH3:26])[CH3:25]
|
Name
|
|
Quantity
|
106.5 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
179.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(CO)C=C(C1O)C(C)(C)C
|
Name
|
initial filtrate
|
Quantity
|
2280 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 12-liter reaction flask
|
Type
|
CUSTOM
|
Details
|
fitted
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
no apparent reaction and when
|
Type
|
TEMPERATURE
|
Details
|
external heating
|
Type
|
TEMPERATURE
|
Details
|
had increased the pot temperature to 65°-70°
|
Type
|
CUSTOM
|
Details
|
the slurry formed a clear solution
|
Type
|
TEMPERATURE
|
Details
|
With controlled heating
|
Type
|
TEMPERATURE
|
Details
|
reflux (108°)
|
Type
|
CUSTOM
|
Details
|
was attained after 1.25 hours with product precipitation and gas evolution
|
Duration
|
1.25 h
|
Type
|
CUSTOM
|
Details
|
recorded beginning at 104°
|
Type
|
TEMPERATURE
|
Details
|
After two hours at reflux
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 25°
|
Type
|
CUSTOM
|
Details
|
The product was separated from the mother liquor
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
After drying in the vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 164 g | |
YIELD: PERCENTYIELD | 92.1% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |